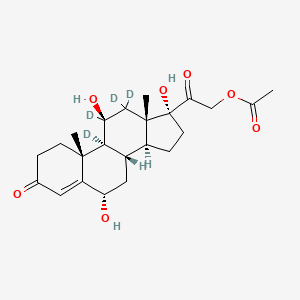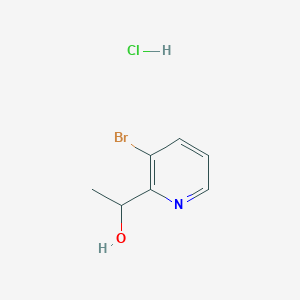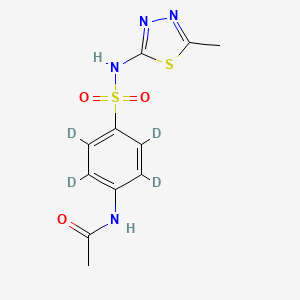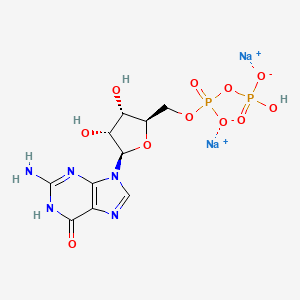
21-O-Acetyl 6|A-Hydroxy Cortisol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-O-Acetil 6α-Hidroxi Cortisol-d4 es un derivado deuterado de 21-O-Acetil 6α-Hidroxi Cortisol. Este compuesto se utiliza principalmente en la investigación científica debido a su etiquetado isotópico estable, que permite un seguimiento y análisis precisos en varios estudios bioquímicos y farmacológicos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 21-O-Acetil 6α-Hidroxi Cortisol-d4 implica la incorporación de átomos de deuterio en el compuesto padre, 21-O-Acetil 6α-Hidroxi Cortisol. Este proceso normalmente incluye los siguientes pasos:
Hidroxilación: Introducción de un grupo hidroxilo en la posición 6α del cortisol.
Acetilación: Acetilación del grupo hidroxilo en la posición 21.
Etiquetado de Deuterio: Incorporación de átomos de deuterio en la estructura molecular para producir el compuesto etiquetado
Métodos de Producción Industrial
La producción industrial de 21-O-Acetil 6α-Hidroxi Cortisol-d4 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:
Síntesis a Granel: Síntesis a gran escala del compuesto padre.
Intercambio de Deuterio: Incorporación eficiente de átomos de deuterio utilizando reactivos y disolventes deuterados.
Purificación: Aislamiento de alta pureza del producto final mediante técnicas de cromatografía y recristalización
Análisis De Reacciones Químicas
Tipos de Reacciones
21-O-Acetil 6α-Hidroxi Cortisol-d4 experimenta varias reacciones químicas, incluyendo:
Oxidación: Conversión de grupos hidroxilo a cetonas o aldehídos.
Reducción: Reducción de cetonas o aldehídos de vuelta a grupos hidroxilo.
Sustitución: Reemplazo de grupos funcionales con otros sustituyentes
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se emplean varios nucleófilos y electrófilos bajo condiciones controladas
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo hidroxilo en la posición 6α puede producir derivados 6-ceto, mientras que la reducción puede regenerar el grupo hidroxilo .
Aplicaciones Científicas De Investigación
21-O-Acetil 6α-Hidroxi Cortisol-d4 se utiliza ampliamente en la investigación científica, incluyendo:
Química: Utilizado como trazador en estudios metabólicos para comprender las vías y mecanismos del metabolismo de los esteroides.
Biología: Employed in studies of hormone regulation and receptor interactions.
Medicina: Utilizado en estudios farmacocinéticos y farmacodinámicos para rastrear el metabolismo y la distribución de los fármacos.
Industria: Aplicado en el desarrollo de nuevos fármacos y herramientas de diagnóstico
Mecanismo De Acción
El mecanismo de acción de 21-O-Acetil 6α-Hidroxi Cortisol-d4 involucra su interacción con objetivos moleculares específicos, como los receptores de esteroides. El etiquetado de deuterio permite un seguimiento preciso del compuesto dentro de los sistemas biológicos, proporcionando información sobre sus vías metabólicas e interacciones .
Comparación Con Compuestos Similares
Compuestos Similares
21-O-Acetil 6β-Hidroxi Cortisol-d4: Otro derivado deuterado con un grupo hidroxilo en la posición 6β.
21-O-Acetil Cortisol-d4: Carece del grupo hidroxilo en la posición 6.
6α-Hidroxi Cortisol-d4: Carece del grupo acetilo en la posición 21
Singularidad
21-O-Acetil 6α-Hidroxi Cortisol-d4 es único debido a su etiquetado específico de deuterio y la presencia de ambos grupos acetilo e hidroxilo. Esta combinación permite estudios detallados de sus propiedades metabólicas y farmacológicas, convirtiéndolo en una herramienta valiosa en la investigación científica .
Propiedades
Fórmula molecular |
C23H32O7 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
[2-oxo-2-[(6S,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H32O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17-18,20,26-27,29H,4-7,9-11H2,1-3H3/t14-,15-,17-,18-,20+,21-,22-,23-/m0/s1/i10D2,18D,20D |
Clave InChI |
UXZCDTDGPVVXFM-QWWOVLJQSA-N |
SMILES isomérico |
[2H][C@]12[C@@H](C[C@@H](C3=CC(=O)CC[C@@]31C)O)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COC(=O)C)O |
SMILES canónico |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)CCC34C)O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)
![(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12431720.png)
![{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid](/img/structure/B12431728.png)


![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)




![(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octaazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B12431787.png)
